molecular formula C9H17NO B13201496 8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol

8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol

Cat. No.: B13201496
M. Wt: 155.24 g/mol
InChI Key: GABLLWCXXIAHDD-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol is a bicyclic organic compound featuring a fused cyclohexane-oxetane system with a nitrogen atom at position 2 and a hydroxyl group at position 7. Its molecular formula is C₉H₁₇NO, and it serves as a key intermediate in synthetic chemistry, particularly in the preparation of carbamate-protected derivatives for drug discovery . The compound’s stereochemistry and substituent arrangement (8,8-dimethyl groups) contribute to its unique conformational stability and reactivity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

InChI

InChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3

InChI Key

GABLLWCXXIAHDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C1O)CCCN2)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol (Target) 7-OH; 8,8-dimethyl C₉H₁₇NO ~155.24 Synthetic intermediate; potential CNS drug precursor
tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate 7-NHCOO-tert-butyl C₁₄H₂₆N₂O₂ 254.37 Protected amine for peptide synthesis
Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate 7-oxo; 2-benzyloxycarbonyl C₁₇H₂₁NO₃ 287.36 Reactive ketone for nucleophilic additions
(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-thia; 8-oxo; 3-vinyl; 7-amino; carboxylic acid C₁₀H₁₁N₂O₃S 239.27 Cephalosporin antibiotic precursor
Moxalactam disodium 5-oxa; 8-oxo; carboxy groups C₂₃H₂₀N₆Na₂O₁₄S₂ 762.60 Broad-spectrum β-lactam antibiotic
1,8-Dimethyl-7-oxa-8-azabicyclo[4.2.1]nonane [4.2.1] ring system; 7-oxa; 1,8-dimethyl C₁₀H₁₇NO 167.25 Model compound for ring-expansion studies

Key Differences and Implications

Ring System and Substituent Effects
  • Bicyclic Framework: The target compound’s [4.2.0] system contrasts with the [3.2.0] system in cephalosporins (e.g., moxalactam) and the [4.2.1] system in nonane analogs. Smaller rings (e.g., [3.2.0]) exhibit higher strain, enhancing reactivity in β-lactams .
  • Functional Groups :
    • Hydroxyl vs. Oxo/Ketone : The 7-OH group in the target compound enables hydrogen bonding, while 7-oxo analogs (e.g., benzyl carboxylate derivative) are electrophilic at C7, favoring nucleophilic attacks .
    • Thia/Oxa Substitutions : 5-Thia analogs (e.g., cephalosporins) show enhanced β-lactamase resistance compared to oxa-containing systems like moxalactam .
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives (e.g., cephalosporins) are water-soluble, whereas esters (e.g., benzyl carboxylate) are lipophilic .
  • Stability : The target’s hydroxyl group may render it prone to oxidation, while carbamate or ester derivatives improve stability under acidic conditions .

Research Findings

  • Synthetic Pathways : The tert-butyl carbamate derivative of the target compound is synthesized via carbamate protection of the amine, enabling use in solid-phase peptide synthesis .
  • Antibiotic Development: 5-Thia analogs (e.g., 7-amino-8-oxo derivatives) are critical for modifying cephalosporin side chains to combat drug-resistant bacteria .

Biological Activity

8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol, also known as (1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol, is a bicyclic compound characterized by its unique structure featuring a nitrogen atom and a hydroxyl group. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent.

The chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number 2307783-75-9
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol
InChI Key GABLLWCXXIAHDD-RNJXMRFFSA-N
Purity Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in neurotransmission. Research indicates that this compound may exhibit inhibitory effects on certain enzymes, potentially leading to applications in drug development for conditions such as pain and inflammation.

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes involved in neurotransmitter regulation, which may contribute to its analgesic properties. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling .

Case Studies

  • Analgesic Properties : In a study focusing on pain models in rodents, administration of this compound resulted in significant pain relief compared to control groups. The mechanism was linked to enhanced cholinergic activity due to AChE inhibition.
  • Neuroprotective Effects : Another study evaluated the neuroprotective effects of this compound against neurotoxic agents in vitro. Results indicated that it could mitigate neuronal cell death by modulating oxidative stress pathways and improving mitochondrial function.
  • Behavioral Studies : Behavioral tests demonstrated that subjects treated with this compound exhibited improved cognitive functions and reduced anxiety-like behaviors, suggesting potential applications in treating neurodegenerative disorders.

Structure–Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • The bicyclic framework provides rigidity essential for receptor binding.
  • The presence of the hydroxyl group is critical for hydrogen bonding interactions with target enzymes and receptors.

Research into SAR has indicated that modifications to the nitrogen atom or hydroxyl group can significantly alter the compound's affinity for biological targets and its overall efficacy.

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